molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No. B146172
CAS RN: 98-52-2
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Patent
US05160498

Procedure details

A mixture consisting of 50 g (0.33 mole) of 4-tert-butyl-phenol, 1.35 g of the catalyst prepared as described above under example 1A and 100 g of cyclohexane was introduced in an autoclave under nitrogen and then hydrogen was introduced until a stable pressure around 16×105Pa had been established. The reaction mixture was then heated to about 98° and the reaction was followed by gas chromatography. After 135 min, the reaction was interrupted by cooling to around 45° and the autoclave was purged with a nitrogen flow. After filtering, the catalyst was recovered under a flow of argon, washed with cyclohexane and recycled for the following hydrogenation operations. 4-tert-Butyl-cyclohexanol was obtained by distillation of the clear filtrate in 98% yield. The isomeric content was 81.9% of the cis isomer and 15.9% of the trans isomer.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>C1CCCCC1>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
1.35 g
Type
catalyst
Smiles
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was introduced in an autoclave under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to about 98°
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to around 45°
CUSTOM
Type
CUSTOM
Details
the autoclave was purged with a nitrogen flow
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the catalyst was recovered under a flow of argon
WASH
Type
WASH
Details
washed with cyclohexane and recycled for the following hydrogenation operations

Outcomes

Product
Details
Reaction Time
135 min
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.